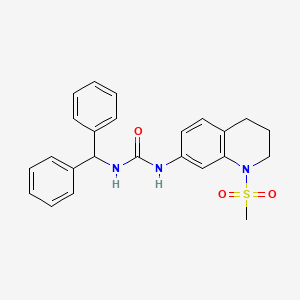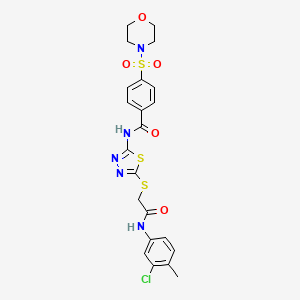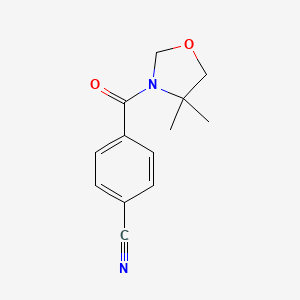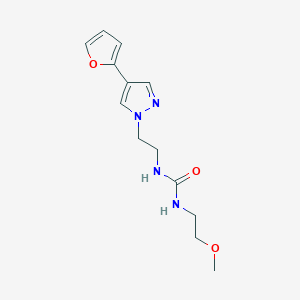
1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is a chemical compound that has garnered attention in the scientific community due to its potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a benzhydryl group, a methylsulfonyl group, and a tetrahydroquinoline moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea typically involves the reaction of benzhydryl chloride with 1-(methylsulfonyl)-1,2,3,4-tetrahydroquinoline in the presence of a base, followed by the addition of urea. The reaction conditions often include the use of solvents such as dichloromethane or dimethyl sulfoxide (DMSO) and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the benzhydryl or methylsulfonyl groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. Reaction conditions may vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to ensure optimal reaction rates and yields.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of derivatives with different functional groups.
Scientific Research Applications
1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea has several scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects. For example, it may bind to bacterial enzymes, disrupting their function and leading to antimicrobial activity. Similarly, it may interact with cellular pathways involved in cancer cell proliferation, inducing apoptosis or inhibiting growth.
Comparison with Similar Compounds
Similar Compounds
1-Benzhydryl-3-phenylurea: This compound shares the benzhydryl and urea moieties but lacks the methylsulfonyl and tetrahydroquinoline groups.
1-Benzhydryl-3-(2-(4-(methylsulfonyl)piperazin-1-yl)ethyl)urea: This compound has a similar structure but includes a piperazine ring instead of the tetrahydroquinoline moiety.
Uniqueness
1-(diphenylmethyl)-3-(1-methanesulfonyl-1,2,3,4-tetrahydroquinolin-7-yl)urea is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
IUPAC Name |
1-benzhydryl-3-(1-methylsulfonyl-3,4-dihydro-2H-quinolin-7-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N3O3S/c1-31(29,30)27-16-8-13-18-14-15-21(17-22(18)27)25-24(28)26-23(19-9-4-2-5-10-19)20-11-6-3-7-12-20/h2-7,9-12,14-15,17,23H,8,13,16H2,1H3,(H2,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDTDVUAFPFRBBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC2=C1C=C(C=C2)NC(=O)NC(C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![1-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)-1H-pyrazol-3-amine](/img/new.no-structure.jpg)
![2-(3,5-dimethyl-1,2-oxazol-4-yl)-N-[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]propanamide](/img/structure/B2746146.png)
![2-((6-(4-chlorobenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2746147.png)
![3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]-6-nitro-2H-chromen-2-one](/img/structure/B2746148.png)

![2-(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)-N-[2-(propane-1-sulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl]acetamide](/img/structure/B2746151.png)

![4-{4-[4-(3-Methylphenyl)piperazine-1-carbonyl]piperidin-1-YL}-6-phenoxypyrimidine](/img/structure/B2746155.png)

![N-[3-(Furan-2-YL)-3-hydroxypropyl]-4-(trifluoromethyl)benzamide](/img/structure/B2746157.png)
![N-(2,3-DIMETHYLPHENYL)-2-({4-[4-(2-METHOXYPHENYL)PIPERAZIN-1-YL]PYRIMIDIN-2-YL}SULFANYL)ACETAMIDE](/img/structure/B2746161.png)
![5,6-dimethyl-1-[(3-methylphenyl)methyl]-1H-1,3-benzodiazole](/img/structure/B2746162.png)

